molecular formula C17H20ClNO B6024045 4-{3-[(2-chlorobenzyl)amino]butyl}phenol

4-{3-[(2-chlorobenzyl)amino]butyl}phenol

Cat. No. B6024045
M. Wt: 289.8 g/mol
InChI Key: KGPFZQCPKMYXBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-[(2-chlorobenzyl)amino]butyl}phenol, also known as CB-154, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a phenolic compound with a molecular weight of 319.83 g/mol and a chemical formula of C18H22ClNO. In

Mechanism of Action

The exact mechanism of action of 4-{3-[(2-chlorobenzyl)amino]butyl}phenol is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, including dopamine and glutamate. This compound has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as to protect against neuronal damage. This compound has also been shown to improve motor function and cognitive performance in animal models of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-{3-[(2-chlorobenzyl)amino]butyl}phenol for laboratory experiments is its high purity and stability. This compound is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-{3-[(2-chlorobenzyl)amino]butyl}phenol. One area of interest is the development of more effective delivery methods for this compound, such as nanoparticles or liposomes. Another potential direction for research is the investigation of this compound's potential as a treatment for other neurological disorders, such as Huntington's disease or amyotrophic lateral sclerosis. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its safety and efficacy in human subjects.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promise as a potential therapeutic agent for a variety of neurological disorders. Its anti-inflammatory, analgesic, and neuroprotective effects make it a promising candidate for further research. Future studies will be needed to fully understand its mechanism of action and to determine its safety and efficacy in human subjects.

Synthesis Methods

The synthesis of 4-{3-[(2-chlorobenzyl)amino]butyl}phenol involves the reaction of 4-isobutylphenol with 2-chlorobenzylamine in the presence of a catalyst such as palladium on carbon. The reaction proceeds through a series of steps, including N-alkylation, reduction, and deprotection, to yield the final product. The yield of this compound is typically in the range of 50-70%.

Scientific Research Applications

4-{3-[(2-chlorobenzyl)amino]butyl}phenol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in animal models. This compound has also been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and multiple sclerosis.

properties

IUPAC Name

4-[3-[(2-chlorophenyl)methylamino]butyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c1-13(6-7-14-8-10-16(20)11-9-14)19-12-15-4-2-3-5-17(15)18/h2-5,8-11,13,19-20H,6-7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPFZQCPKMYXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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